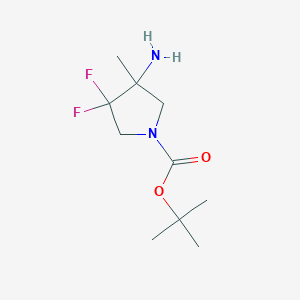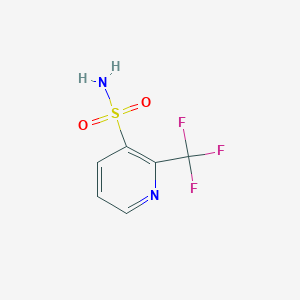
2-(Trifluoromethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C6H5F3N2O2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the use of trichloromethyl-pyridine as a starting material, followed by an exchange reaction between chlorine and fluorine atoms . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)pyridine-2-sulfonamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Another related compound with a fluorine atom in addition to the trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)pyridine-3-sulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C6H5F3N2O2S |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-4(14(10,12)13)2-1-3-11-5/h1-3H,(H2,10,12,13) |
Clave InChI |
CIHVMVFZOOKEEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phenyl]methyl})amine](/img/structure/B13504026.png)
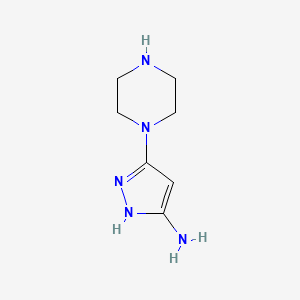

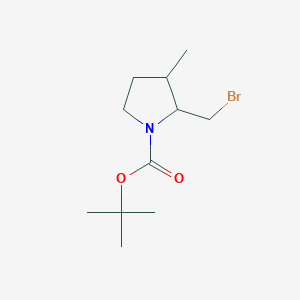
![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)
![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)
![2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one](/img/structure/B13504069.png)

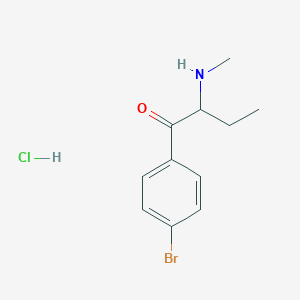
![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
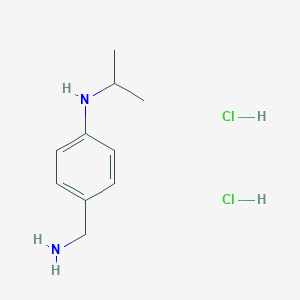

![1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B13504102.png)
